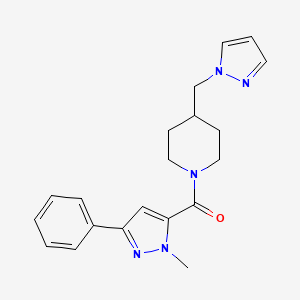
(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone is a useful research compound. Its molecular formula is C20H23N5O and its molecular weight is 349.438. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Molecular Interaction Studies
The compound shares structural similarities with pyrazole derivatives that have been extensively studied for their interactions with biological receptors. For instance, a study detailed the molecular interactions of a pyrazole antagonist with the CB1 cannabinoid receptor, employing computational methods to understand its conformational dynamics and interaction mechanisms with the receptor (Shim et al., 2002). This research provides insights into how similar compounds might interact with biological targets, highlighting their potential application in designing receptor-specific drugs.
Synthesis and Characterization
Pyrazolines, including derivatives similar to the compound of interest, have been synthesized and characterized, revealing their biological activities. For example, Mumtaz et al. (2015) synthesized derivatives of 3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone and evaluated their antimicrobial and phytotoxic activities (Mumtaz et al., 2015). Such studies demonstrate the compound's relevance in developing new antimicrobial agents and exploring their effects on plant growth, which could have agricultural implications.
Structural Analyses
Structural analysis of pyrazole derivatives has been conducted to understand their chemical and physical properties better. Rajni Swamy et al. (2013) examined isomorphous structures related to pyrazole derivatives, providing valuable data on their crystalline forms and stability (Rajni Swamy et al., 2013). This information is crucial for pharmaceutical applications, where the stability and crystallinity of compounds can significantly affect their efficacy and shelf life.
Antimicrobial Activity Studies
The antimicrobial properties of pyrazoline derivatives have been a subject of research, with studies showing that these compounds exhibit significant activity against various microbial strains. Kumar et al. (2012) synthesized a series of pyrazoline derivatives and evaluated their antimicrobial efficacy, finding that some compounds displayed promising activity (Kumar et al., 2012). Research in this area suggests potential applications in developing new antimicrobial drugs to combat resistant microbial strains.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2-methyl-5-phenylpyrazol-3-yl)-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c1-23-19(14-18(22-23)17-6-3-2-4-7-17)20(26)24-12-8-16(9-13-24)15-25-11-5-10-21-25/h2-7,10-11,14,16H,8-9,12-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGRVABJNUNLQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCC(CC3)CN4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methoxy-3-[(pentafluorophenoxy)methyl]benzaldehyde](/img/structure/B3006734.png)
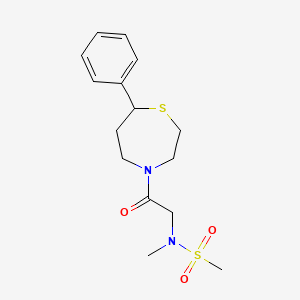
![Prop-2-enyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate](/img/structure/B3006737.png)
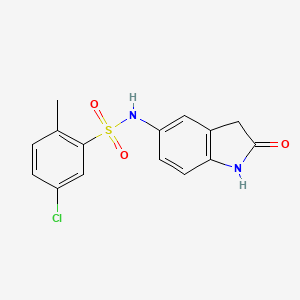
![3-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)-2H-chromen-2-one](/img/structure/B3006739.png)
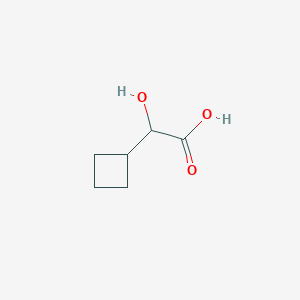
![4-[[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]benzonitrile](/img/structure/B3006742.png)
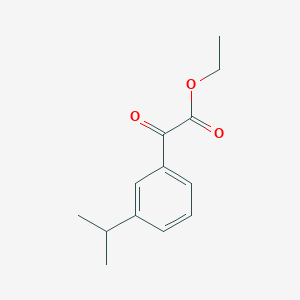
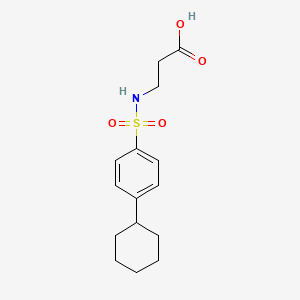
![N-(4-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B3006747.png)
![(2E,NZ)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(2-chlorophenyl)acrylamide](/img/structure/B3006750.png)
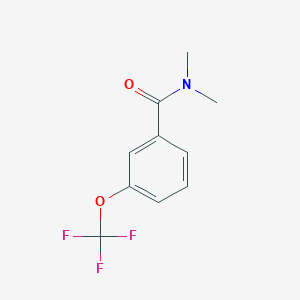
![5-[(3-fluorophenoxy)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B3006755.png)
